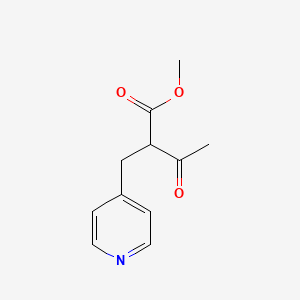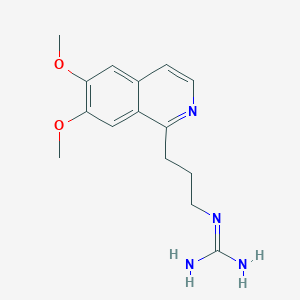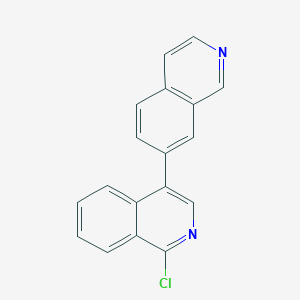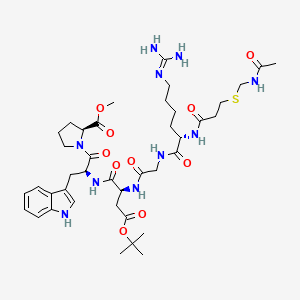
2-(2,4-Dichlorophenyl)-1-fluoronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenyl)-1-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a 2,4-dichlorophenyl group and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-fluoronaphthalene can be achieved through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors to enhance reaction efficiency and control .
化学反応の分析
Types of Reactions
2-(2,4-Dichlorophenyl)-1-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned, it can undergo Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include halogens and nitrating agents, with conditions typically involving acidic or basic environments.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can introduce nitro groups, while hydrogenation can reduce double bonds to single bonds .
科学的研究の応用
2-(2,4-Dichlorophenyl)-1-fluoronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-fluoronaphthalene involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: An herbicide with a similar dichlorophenyl group.
2,4-Dichlorobenzyl Alcohol: An antiseptic with a related structure.
2,4-Dichlorophenylboronic Acid: Used in Suzuki coupling reactions.
Uniqueness
2-(2,4-Dichlorophenyl)-1-fluoronaphthalene is unique due to the combination of the naphthalene ring with the dichlorophenyl and fluorine substituents. This structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
特性
分子式 |
C16H9Cl2F |
|---|---|
分子量 |
291.1 g/mol |
IUPAC名 |
2-(2,4-dichlorophenyl)-1-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-11-6-8-13(15(18)9-11)14-7-5-10-3-1-2-4-12(10)16(14)19/h1-9H |
InChIキー |
OAZJCRUFHXYBAV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N'-({[(Prop-2-yn-1-yl)oxy]carbonyl}oxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11837013.png)

![4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11837031.png)

![6,7-Dimethoxy-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B11837051.png)


![Methyl 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylate](/img/structure/B11837084.png)
